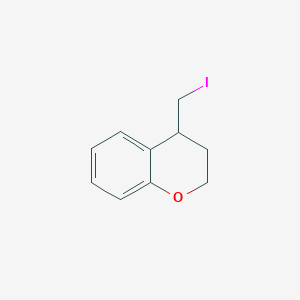
3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran, also known as DIBMP, is a synthetic compound that has been widely used in scientific research. It is a derivative of coumarin, a natural compound found in many plants, and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran is not fully understood, but it is believed to act as a reactive oxygen species (ROS) generator. This means that it can induce oxidative stress in cells, leading to DNA damage and cell death. It has also been shown to interact with proteins involved in DNA repair and cell signaling pathways.
Biochemische Und Physiologische Effekte
3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran has been shown to have a variety of biochemical and physiological effects, including inducing DNA damage and cell death, altering protein-protein interactions, and affecting cell signaling pathways. It has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran in lab experiments is its high purity and stability, making it a reliable tool for research. However, its reactive nature and potential for inducing oxidative stress can also be a limitation, requiring careful handling and control in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran. One area of interest is its use as a tool for studying DNA damage and repair mechanisms, as well as its potential as a therapeutic agent for cancer treatment. It may also have applications in the development of new fluorescent probes for imaging cellular structures and in the study of protein-protein interactions. Further research is needed to fully understand the mechanisms of action of 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran and its potential applications in scientific research.
Synthesemethoden
The synthesis of 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran involves the reaction of 4-hydroxycoumarin with iodomethane in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran. This method has been optimized to produce high yields of pure 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran and has been used in many research studies.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran has been used in a variety of scientific research studies, including as a fluorescent probe for imaging cellular structures, as a tool for investigating protein-protein interactions, and as a substrate for enzymatic reactions. It has also been used in studies of DNA damage and repair, as well as in studies of the effects of oxidative stress on cells.
Eigenschaften
CAS-Nummer |
107616-56-8 |
|---|---|
Produktname |
3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran |
Molekularformel |
C10H11IO |
Molekulargewicht |
274.1 g/mol |
IUPAC-Name |
4-(iodomethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H11IO/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7H2 |
InChI-Schlüssel |
WUBBCYRDJZNINH-UHFFFAOYSA-N |
SMILES |
C1COC2=CC=CC=C2C1CI |
Kanonische SMILES |
C1COC2=CC=CC=C2C1CI |
Synonyme |
3,4-DIHYDRO-4-(IODOMETHYL)-2H-1-BENZOPYRAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



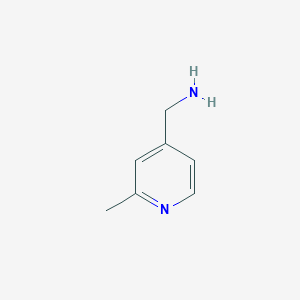
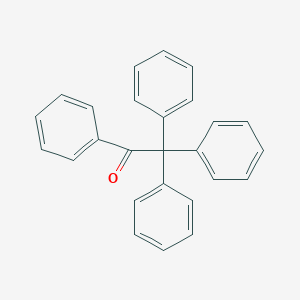
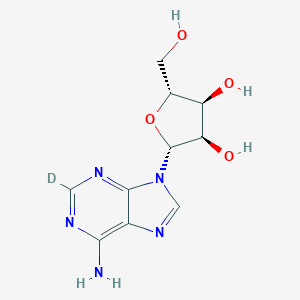
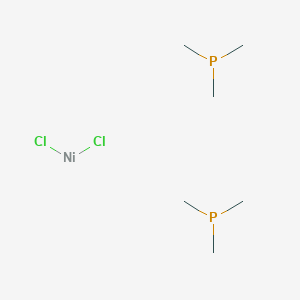
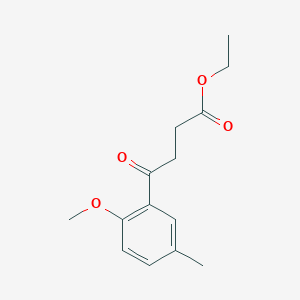
![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)
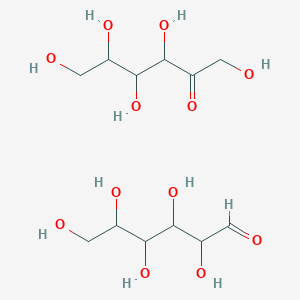
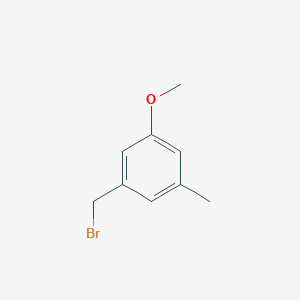
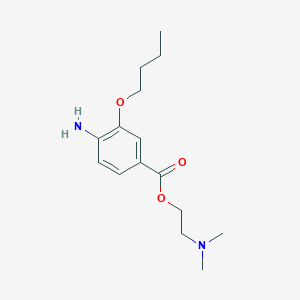
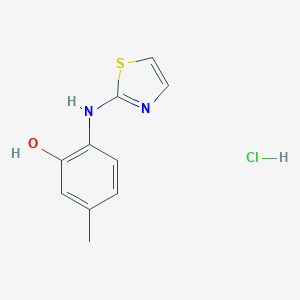
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
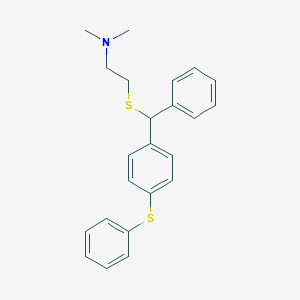
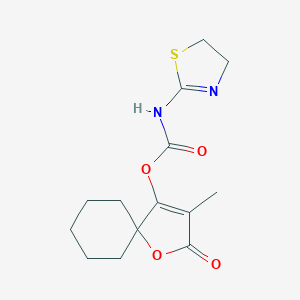
![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)